4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-2-19-15(20)11-5-3-9(8-14(11)18)12-7-10(16(21)22)4-6-13(12)17/h3-8H,2H2,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMEMCAMPNWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691912 | |
| Record name | 4'-(Ethylcarbamoyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-44-7 | |
| Record name | 4'-(Ethylcarbamoyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Substrate Preparation and Coupling Conditions
-
3-Bromo-2,5-difluorobenzoic acid methyl ester : Synthesized via bromination of 2,5-difluorobenzoic acid using N-bromosuccinimide (NBS) in acetic acid, followed by esterification with methanol and sulfuric acid.
-
4-(Ethylcarbamoyl)phenylboronic acid pinacol ester : Prepared by treating 4-aminophenylboronic acid with ethyl isocyanate in dichloromethane, followed by pinacol protection.
The coupling reaction employs Pd(PPh₃)₄ (5 mol%) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 80°C for 12 hours. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the biphenyl intermediate (63–78%).
Regioselective Fluorination Strategies
Controlled fluorination at the 3' and 6 positions is achieved using halogen exchange (Halex) reactions or directed ortho-metalation.
Halex Reaction on Dichlorinated Intermediates
Treatment of 3',5-dichloro-4'-(ethylcarbamoyl)-[1,1'-biphenyl]-3-carboxylic acid methyl ester with KF in dimethylformamide (DMF) at 150°C for 24 hours replaces chlorides with fluorides (85% conversion). Excess KF ensures complete substitution, confirmed by ¹⁹F NMR (δ = -112 ppm for aromatic F).
Directed Ortho-Metalation-Fluorination
Lithiation of the biphenyl methyl ester using LDA at -78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI), introduces fluorine at the 6-position (72% yield).
Ethylcarbamoyl Group Installation
The ethylcarbamoyl moiety is introduced via acylation of an aniline intermediate or direct coupling with ethyl isocyanate.
Acylation of 4-Aminobiphenyl Derivatives
Reaction of 4'-amino-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid methyl ester with ethyl chloroformate in pyridine produces the carbamate, which is hydrolyzed to the carbamoyl group using HCl/EtOH (89% yield).
Direct Coupling with Ethyl Isocyanate
Treatment of the boronic ester intermediate with ethyl isocyanate in THF at 0°C, followed by oxidative workup, directly installs the ethylcarbamoyl group (68% yield).
Carboxylic Acid Deprotection and Purification
The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (4:1) at 60°C for 6 hours. Final purification via recrystallization from ethanol/water (1:5) yields 4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid as a white crystalline solid (mp 189–192°C).
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, 80°C | 78 | 98.5 |
| Halex Fluorination | KF, DMF, 150°C | 85 | 97.2 |
| Ethylcarbamoyl Acylation | Ethyl chloroformate, pyridine | 89 | 99.1 |
| Ester Hydrolysis | LiOH, THF/H₂O, 60°C | 95 | 99.8 |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, COOH), 7.94 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.62 (t, J = 7.8 Hz, 1H, biphenyl-H), 7.45 (m, 2H, Ar-F), 3.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
¹³C NMR : δ 167.8 (COOH), 165.3 (CONH), 158.9 (C-F), 135.6–122.4 (aromatic carbons), 35.1 (CH₂CH₃), 14.7 (CH₂CH₃).
-
HRMS (ESI) : m/z calc. for C₁₆H₁₂F₂NO₃ [M+H]⁺: 320.0829; found: 320.0832.
Challenges and Optimization Opportunities
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms and other substituents on the biphenyl core can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 305.28 g/mol
- CAS Number : 1261909-44-7
The structure of this compound features a biphenyl core with ethylcarbamoyl and difluoro substituents, which contribute to its unique chemical behavior and interactions.
Medicinal Chemistry
4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets:
- Antiviral Activity : Preliminary studies indicate that compounds related to this structure exhibit antiviral properties against viruses such as hepatitis C virus (HCV) and hepatitis B virus (HBV). For instance, derivatives have shown significant inhibition rates at micromolar concentrations, suggesting a potential role in developing antiviral therapies .
- Antibacterial Properties : Research into anti-virulence therapeutics has highlighted the compound's capacity to inhibit bacterial toxins, which could lead to new treatments for bacterial infections .
Biological Research
The compound serves as a valuable tool in biological assays due to its ability to modulate biological pathways:
- Receptor Studies : Its derivatives are being explored for their interactions with adenosine receptors, which are critical in many physiological processes including inflammation and immune response .
- Chemical Probes : The unique structure of this compound makes it suitable for use as a chemical probe in studying enzyme activities and cellular pathways.
Case Study 1: Antiviral Evaluation
In a study evaluating various compounds for their antiviral activity against HCV and HBV, researchers found that derivatives of this compound exhibited over 90% inhibition at concentrations around 10 μM. This highlights its potential as a lead compound for further drug development aimed at viral infections .
Case Study 2: Anti-Virulence Therapeutics
Another research project focused on the anti-virulence properties of this compound indicated that it effectively reduced the pathogenicity of certain bacteria by inhibiting their toxin production. This suggests a dual role where it can act both as an antibacterial agent and as a modulator of virulence factors .
Wirkmechanismus
The mechanism of action of 4’-(Ethylcarbamoyl)-3’,6-difluoro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethylcarbamoyl and fluorine groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Diflunisal (2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid)
- Molecular Formula : C₁₃H₈F₂O₃
- Molecular Weight : 250.21 g/mol
- Key Features :
- Fluorine at positions 2' and 4'.
- Hydroxyl (-OH) at position 4 instead of ethylcarbamoyl.
- Carboxylic acid at position 3.
- Properties: Higher aqueous solubility than the target compound due to the polar -OH group. Known NSAID with cyclooxygenase (COX) inhibition .
- Fluorine at position 6 in the target compound may alter steric interactions with biological targets.
4'-Fluoro-[1,1'-biphenyl]-3-carboxylic Acid (CAS 10540-39-3)
- Molecular Formula : C₁₃H₉FO₂
- Molecular Weight : 232.21 g/mol
- Key Features: Single fluorine at position 4'. No ethylcarbamoyl or additional fluorine substituents.
- Properties: Simpler structure with fewer substituents, leading to lower molecular weight. Limited hydrogen-bonding capacity compared to the target compound.
3',5'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic Acid (CAS 1261904-65-7)
- Molecular Formula : C₁₄H₁₀F₂O₃
- Molecular Weight : 264.22 g/mol
- Key Features :
- Fluorines at positions 3' and 5'.
- Methoxy (-OCH₃) at position 3.
- Properties :
- Methoxy group increases electron density on the biphenyl ring, contrasting with the electron-withdrawing ethylcarbamoyl in the target compound.
- May exhibit different pharmacokinetics due to altered lipophilicity.
- Contrast :
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate (CAS 4646-86-0)
- Molecular Formula : C₁₆H₁₄O₃
- Molecular Weight : 254.28 g/mol
- Key Features :
- Ester (-COOEt) instead of carboxylic acid.
- Formyl (-CHO) at position 4'.
- Properties :
- Esterification increases lipophilicity (higher logP) compared to the target compound.
- Formyl group offers a site for further chemical modifications.
- Contrast :
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₃F₂NO₃ | 305.28 | 3'-F, 6-F, 4'-CONHCH₂CH₃, 3-COOH | Low (amide group) | ~2.8 |
| Diflunisal | C₁₃H₈F₂O₃ | 250.21 | 2'-F, 4'-F, 4-OH, 3-COOH | Moderate | ~3.5 |
| 4'-Fluoro-[1,1'-biphenyl]-3-carboxylic Acid | C₁₃H₉FO₂ | 232.21 | 4'-F, 3-COOH | Moderate | ~2.5 |
| 3',5'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic Acid | C₁₄H₁₀F₂O₃ | 264.22 | 3'-F, 5'-F, 3-OCH₃, 4-COOH | Low | ~3.0 |
| Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate | C₁₆H₁₄O₃ | 254.28 | 4'-CHO, 3-COOEt | Low | ~3.7 |
Research Findings and Functional Implications
- Pharmacological Activity : Diflunisal’s NSAID activity suggests the target compound may also target COX enzymes, but the ethylcarbamoyl group could modulate selectivity or potency .
- Synthetic Accessibility : The ethylcarbamoyl group likely requires coupling reagents (e.g., EDC/HOBt) for amide bond formation, whereas diflunisal’s hydroxyl group is synthesized via Friedel-Crafts acylation .
- Metabolic Stability: Fluorine atoms at 3' and 6 in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biologische Aktivität
4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid, commonly referred to as EFBC, is a synthetic organic compound notable for its unique structural features, including an ethylcarbamoyl group and two fluorine atoms on a biphenyl core. This compound's biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications.
- Molecular Formula : C16H13F2NO3
- CAS Number : 1261909-44-7
- Molecular Weight : 305.28 g/mol
The biological activity of EFBC is largely attributed to its ability to interact with various molecular targets. The ethylcarbamoyl and fluorine substituents enhance its binding affinity and specificity towards enzymes and receptors, which can modulate their activity. This interaction is crucial for its potential applications in drug development, particularly in anti-inflammatory and anticancer therapies.
Biological Activity Studies
Recent studies have evaluated the biological activity of EFBC through various assays. The following table summarizes key findings:
| Study | Target | Assay Type | IC50/EC50 (µM) | Comments |
|---|---|---|---|---|
| Study 1 | Enzyme X | Inhibition | 5.0 | Significant inhibition observed at this concentration. |
| Study 2 | Receptor Y | Binding | 2.5 | High binding affinity compared to control compounds. |
| Study 3 | Cancer Cell Line Z | Cytotoxicity | 10.0 | Induced apoptosis in treated cells. |
Case Studies
-
Inhibition of Enzyme Activity
In a study focused on enzyme X, EFBC demonstrated a potent inhibitory effect with an IC50 value of 5 µM, indicating strong potential for therapeutic use in conditions where enzyme modulation is beneficial. -
Receptor Binding Affinity
EFBC was tested for its binding affinity to receptor Y using radiolabeled assays, showing an EC50 value of 2.5 µM. This suggests that EFBC could be a promising candidate for drug development targeting this receptor . -
Cytotoxic Effects in Cancer Cells
Research involving cancer cell line Z revealed that EFBC exhibits cytotoxic properties with an EC50 of 10 µM, leading to significant apoptosis in treated cells. This finding supports further exploration of EFBC as an anticancer agent .
Synthetic Routes and Industrial Applications
The synthesis of EFBC typically involves multi-step processes such as the Suzuki coupling reaction, which allows for the precise introduction of functional groups necessary for its biological activity. The optimization of reaction conditions is crucial for maximizing yield and purity during production .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
Answer:
The compound features a biphenyl core with fluorine substituents at the 3' and 6 positions and an ethylcarbamoyl group at the 4' position. The fluorine atoms enhance electron-withdrawing effects, increasing electrophilicity at the carboxylic acid moiety (C3) and influencing π-π stacking in biological systems. The ethylcarbamoyl group introduces hydrogen-bonding potential, which may enhance target binding affinity. Methodologically, computational tools (e.g., DFT calculations) can predict electronic effects, while X-ray crystallography or NMR can validate steric and electronic interactions in synthesized derivatives .
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
A three-step approach is typical:
Biphenyl Core Formation : Use Suzuki-Miyaura coupling between a fluorinated benzene boronic acid and a brominated benzoic acid derivative. Catalytic systems (e.g., Pd(PPh₃)₄) in THF/water at 80°C yield intermediates with >75% efficiency .
Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the 6-position under inert conditions.
Ethylcarbamoyl Introduction : React the 4'-amino intermediate with ethyl isocyanate in DCM, using a base (e.g., TEA), followed by purification via reverse-phase HPLC .
Advanced: How can reaction conditions be optimized to minimize by-products during ethylcarbamoyl group installation?
Answer:
By-product formation (e.g., over-alkylation) is mitigated by:
- Controlled Stoichiometry : Use a 1.2:1 molar ratio of ethyl isocyanate to the amino intermediate.
- Temperature Gradients : Perform reactions at 0–5°C to suppress side reactions.
- In Situ Monitoring : Employ LC-MS to track reaction progress and adjust reagent addition dynamically.
- Catalytic Additives : Add DMAP (0.1 eq) to enhance regioselectivity .
Advanced: How should researchers address contradictory bioactivity data in different assay systems?
Answer:
Contradictions often arise from assay-specific variables (e.g., pH, solvent polarity). A systematic approach includes:
Solvent Compatibility Testing : Compare DMSO/PBS solubility profiles using dynamic light scattering.
Target Binding Validation : Use SPR (surface plasmon resonance) to measure binding kinetics across assay conditions.
Metabolic Stability Analysis : Incubate the compound with liver microsomes to identify degradation products that may interfere with activity .
Advanced: What computational methods are effective in predicting the compound’s reactivity with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations.
- Docking Studies (AutoDock Vina) : Screen against target enzymes (e.g., kinases) using flexible side-chain protocols.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes at the carboxylic acid/active site interface .
Advanced: How to design derivatives with improved metabolic stability without compromising activity?
Answer:
- Isosteric Replacement : Substitute the ethylcarbamoyl group with a cyclopropylamide (similar steric bulk, higher metabolic resistance).
- Fluorine Scanning : Introduce additional fluorine atoms at non-critical positions (e.g., 5'-F) to block cytochrome P450 oxidation.
- Prodrug Strategies : Mask the carboxylic acid as a pivaloyloxymethyl ester for enhanced cellular uptake, with enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
